Para-Bromine Substitution Pattern Defines Cross-Coupling Utility Relative to Meta-Isomer
trans-2-(4-Bromophenoxy)cyclopentanol bears a bromine atom at the para position of the phenoxy ring, enabling participation in palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira) as an electrophilic partner [1]. The para-substitution pattern provides predictable regioselectivity and synthetic tractability. In contrast, the isomeric 2-(3-bromophenoxy)cyclopentan-1-ol (CAS not specified, molecular weight 257.12 g/mol) possesses a meta-bromine substitution . Meta-substituted aryl bromides exhibit altered electronic distribution and steric accessibility that can modulate cross-coupling reaction rates, regioselectivity, and product distribution, particularly in sterically congested or electronically sensitive coupling manifolds.
| Evidence Dimension | Bromine substitution position and synthetic cross-coupling utility |
|---|---|
| Target Compound Data | 4-bromophenoxy (para-substituted); C11H13BrO2; MW 257.12 g/mol |
| Comparator Or Baseline | 2-(3-bromophenoxy)cyclopentan-1-ol (meta-substituted bromophenoxy isomer); C11H13BrO2; MW 257.12 g/mol |
| Quantified Difference | Para vs. meta bromine substitution; structural isomers with identical molecular formula and mass but distinct regiochemical and electronic properties |
| Conditions | Comparison of structural isomer substitution patterns |
Why This Matters
Selection of the para-bromo isomer ensures predictable cross-coupling reactivity and regioselectivity in downstream synthetic elaboration.
- [1] McCarthy JR, Wiedeman PE, Schuster AJ, Whitten JP, Barbuch RJ, Huffman JC. Stereospecific syntheses of the four diastereomeric 2-amino-5-phenoxycyclopentanols. J Org Chem. 1985;50(17):3095-3103. View Source
